Home > Products > Screening Compounds P120288 > 3-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-1-naphthylacrylamide
3-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-1-naphthylacrylamide -

3-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-1-naphthylacrylamide

Catalog Number: EVT-4832028
CAS Number:
Molecular Formula: C30H20ClFN4O
Molecular Weight: 507.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

Compound Description:

This series of amide derivatives, including 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5a) and 2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5c), were synthesized and evaluated for antiproliferative activity against the human breast cancer cell line MCF7. Notably, compounds 5a and 5c exhibited promising cytotoxic activity, inducing apoptotic cell death. []

Relevance:

These compounds share a common structural motif with the target compound, specifically the 3-phenyl-1H-pyrazole core. The presence of various substituents on the phenyl ring attached to the pyrazole moiety highlights the potential for structural modifications to modulate biological activity. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

Compound Description:

A new series of imidazole-pyrazole-benzo[f]chromene hybrids were synthesized and evaluated for their antimicrobial and anticancer activities. Many compounds in the series exhibited notable antimicrobial and anticancer activities. Specifically, compound 7f displayed potent inhibitory activity against EGFR and A549 kinase. []

Relevance:

Although structurally different from the target compound, this series emphasizes the significance of incorporating heterocyclic moieties into the molecular framework. The presence of the 1H-pyrazol unit, albeit with different substitution patterns, suggests its potential role in conferring biological activity. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

This compound, 7w, is a potent glycine transporter 1 (GlyT1) inhibitor designed by combining structural features from different chemotypes. It exhibited a significant inhibitory activity (IC50 = 1.8 nM), favorable plasma exposure, and sufficient brain penetration in rats. Importantly, 7w demonstrated efficacy in rodent models for schizophrenia without inducing undesirable central nervous system side effects. []

The structure of 7w highlights the importance of incorporating a 1H-pyrazole ring system for potent GlyT1 inhibitory activity. While the target compound does not directly share the same substitution pattern, the presence of this specific heterocycle suggests its potential as a key pharmacophore for GlyT1 inhibition. []

Properties

Product Name

3-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-1-naphthylacrylamide

IUPAC Name

(E)-3-[1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazol-4-yl]-2-cyano-N-naphthalen-1-ylprop-2-enamide

Molecular Formula

C30H20ClFN4O

Molecular Weight

507.0 g/mol

InChI

InChI=1S/C30H20ClFN4O/c31-26-13-7-14-27(32)25(26)19-36-18-23(29(35-36)21-9-2-1-3-10-21)16-22(17-33)30(37)34-28-15-6-11-20-8-4-5-12-24(20)28/h1-16,18H,19H2,(H,34,37)/b22-16+

InChI Key

HJRIBWISLOAVGE-CJLVFECKSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NC3=CC=CC4=CC=CC=C43)CC5=C(C=CC=C5Cl)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NC3=CC=CC4=CC=CC=C43)CC5=C(C=CC=C5Cl)F

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NC3=CC=CC4=CC=CC=C43)CC5=C(C=CC=C5Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.